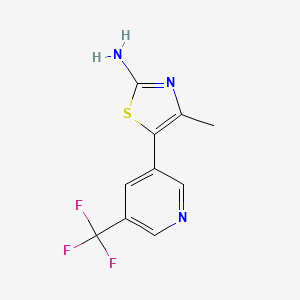

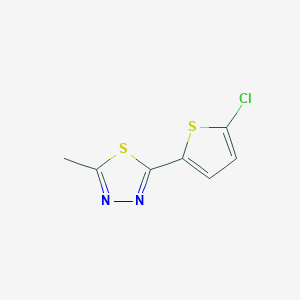

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

Overview

Description

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including thiazoles and pyridines, play a pivotal role in medicinal chemistry, offering a versatile framework for developing new pharmacologically active substances. The unique electronic and structural attributes of these heterocycles enable them to interact effectively with biological targets, leading to a wide array of biological activities. For instance, the synthesis and properties of heterocyclic N-oxide molecules, including pyridine derivatives, have shown significant potential in organic synthesis, catalysis, and drug applications. These compounds exhibit remarkable functionalities in forming metal complexes and designing catalysts, highlighting their importance in advanced chemistry and drug development investigations (Li et al., 2019) Li et al., 2019.

Catalytic Applications and Synthesis

The catalytic applications of heterocyclic compounds underscore their utility in facilitating chemical reactions, which is crucial for synthesizing complex molecules efficiently. Arylmethylidenefuranones, for example, have demonstrated versatile reactivity with C- and N-nucleophiles, leading to the synthesis of a broad spectrum of acyclic, cyclic, and heterocyclic compounds. This reactivity pattern underscores the potential of heterocyclic compounds in diverse synthetic applications (Kamneva et al., 2018) Kamneva et al., 2018.

Future Directions

Mechanism of Action

Thiazoles and Their Biological Activities

Thiazoles are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their diverse biological activities and are found in many potent biologically active compounds .

Targets of Action

These include various enzymes, receptors, and biochemical pathways involved in inflammation, microbial infections, viral infections, and cancer .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on their chemical structure and the specific target they interact with. Some thiazole derivatives may inhibit the activity of certain enzymes, while others may stimulate or block specific receptors .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the growth and proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can also vary greatly. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all affect its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibition of microbial or viral growth, and inhibition of cancer cell proliferation .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .

Biochemical Analysis

Biochemical Properties

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various kinases, including insulin-like growth factor 1 receptor (IGF1R), where it acts as an inhibitor . The inhibition of IGF1R can lead to antiproliferative effects, making this compound a potential candidate for anticancer therapies. Additionally, the thiazole ring in this compound allows for interactions with other biomolecules, such as nucleic acids and other proteins, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting IGF1R, this compound can induce cell cycle arrest at the G2/M phase and promote early-stage apoptosis in cancer cells . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of IGF1R, inhibiting its kinase activity and preventing downstream signaling that promotes cell proliferation and survival . This binding interaction is stabilized by multiple hydrogen bonds and hydrophobic interactions between the compound and the receptor. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling pathways, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to be dose-dependent. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion . Additionally, the presence of the trifluoromethyl group can influence the metabolic stability of the compound, potentially leading to the formation of reactive intermediates . These metabolic processes can affect the overall pharmacokinetics and bioavailability of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles . These distribution patterns can influence the compound’s localization and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name |

4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVONWLNMSNKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)

![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)

![3-(8-Fluoro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)propan-1-ol](/img/structure/B1467803.png)

![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1467804.png)